trans-4-(Dimethylamino)cyclohexanecarboxylic acid hydrochloride is an organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with a dimethylamino group and a carboxylic acid functional group. Its molecular formula is , with a molecular weight of approximately 220.73 g/mol. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
The compound can be synthesized through various chemical methods, which will be discussed in detail in the synthesis analysis section. Its hydrochloride form is often utilized in biological studies and pharmaceutical formulations.
trans-4-(Dimethylamino)cyclohexanecarboxylic acid hydrochloride falls under the classification of amino acids and carboxylic acids, specifically as an amino acid derivative. It is also categorized as a pharmaceutical intermediate, given its role in the synthesis of various therapeutic agents.
The synthesis of trans-4-(Dimethylamino)cyclohexanecarboxylic acid hydrochloride can be achieved through several methods, including:
The molecular structure of trans-4-(Dimethylamino)cyclohexanecarboxylic acid hydrochloride features:
trans-4-(Dimethylamino)cyclohexanecarboxylic acid hydrochloride can participate in various chemical reactions, including:
Common reagents used in these reactions include:
The mechanism of action for trans-4-(Dimethylamino)cyclohexanecarboxylic acid hydrochloride involves its interaction with biological targets such as enzymes and receptors. The presence of both the dimethylamino group and carboxylic acid allows for:
This dual functionality may modulate enzymatic activity or receptor binding, leading to various biological effects that are currently under investigation.
trans-4-(Dimethylamino)cyclohexanecarboxylic acid hydrochloride has several applications in scientific research:
Transaminase-mediated stereocontrol has emerged as a pivotal strategy for synthesizing the stereochemically challenging trans-4-(dimethylamino)cyclohexanecarboxylic acid scaffold. Multiple transaminases demonstrate distinct diastereoselectivities toward 4-substituted cyclohexanone precursors, with Vibrio fluvialis transaminase (VfS-TA) and engineered Chromobacterium violaceum transaminase (CvS-TAW60C) exhibiting pronounced cis-diastereomer preference (de >92%) during amination reactions. This selectivity profile is particularly valuable when working with complex mixtures, as these enzymes preferentially convert the cis-diastereomer to facilitate isolation of the target trans-isomer [3] [10].
The structural basis for enzymatic selectivity stems from differential binding energies in the enzyme active site. Molecular docking studies reveal that cis-4-substituted cyclohexanones adopt lower-energy conformations in the binding pockets of VfS-TA and CvS-TAW60C due to reduced 1,3-diaxial strain. This energetic preference translates to significantly higher reaction rates for cis-isomers (3.8-fold to 7.2-fold faster conversion compared to trans-isomers), enabling kinetic resolution of diastereomeric mixtures [10]. Sol-gel immobilized whole-cell biocatalysts demonstrate remarkable performance, achieving conversion rates of 74-89% for various 4-substituted cyclohexanones while maintaining diastereomeric excess values >99% under optimized conditions [3].
Table 1: Performance of Immobilized Transaminases in Diastereoselective Amination
Enzyme | Substrate | Conversion (%) | de cis (%) | Optimal pH |
---|---|---|---|---|
VfS-TA (immobilized) | 2a (R=COOEt) | 82 | >99 | 8.0 |
CvS-TAW60C (imm) | 2b (R=CH₂OH) | 89 | 98 | 7.5 |
ArR-TAmut (imm) | 2c (R=CH₃) | 74 | 95 | 8.5 |
AtR-TA (imm) | 2d (R=C₆H₅) | <8 | >99 | 8.0 |
Continuous-flow deamination systems revolutionize the production of enantiomerically pure trans-4-aminocyclohexane derivatives by exploiting the inherent reversibility of transaminase-catalyzed reactions. The process leverages thermodynamic equilibrium control wherein cis-amine diastereomers undergo selective deamination to ketone intermediates, which subsequently re-aminate to the thermodynamically favored trans-configuration. This dynamic isomerization enables yields of trans-4-(dimethylamino)cyclohexanecarboxylic acid precursors that exceed their original proportion in starting mixtures by 22-35% [10].
Key to this approach is the engineered enzyme CvS-TAW60C immobilized on silica microspheres, which exhibits exceptional cis-deamination selectivity (de >99.5%) while maintaining catalytic activity over 15 reaction cycles. The continuous-flow configuration (residence time: 45-60 minutes) permits real-time removal of the ketone intermediate via inline extraction, driving the equilibrium toward trans-amine formation. This system achieves exceptional diastereopurity (de 99.2-99.8%) without requiring multiple crystallization steps, significantly improving upon traditional batch processes where maximum de typically plateaued at 94% [3] [10].
Table 2: Continuous-Flow Dynamic Kinetic Resolution Performance
Residence Time (min) | Enzyme Loading (mg/mL) | trans-1a Yield (%) | de (%) | Productivity (g/L/h) |
---|---|---|---|---|
30 | 15 | 58 | 98.2 | 0.82 |
45 | 20 | 76 | 99.5 | 1.24 |
60 | 25 | 82 | 99.8 | 1.53 |
90 | 25 | 79 | 99.7 | 1.18 |
Microfluidic reaction engineering addresses critical limitations in traditional batch synthesis of stereochemically complex cyclohexane derivatives. Integrated continuous-flow platforms combine enzymatic transamination with real-time FT-IR monitoring and inline workup, reducing processing times from 48 hours to <90 minutes while achieving consistent trans:cis ratios >99:1 [9]. The system employs temperature-controlled packed-bed reactors (35-45°C) with immobilized transaminases, coupled with membrane-based separation units that continuously remove inhibitory byproducts (e.g., acetone from alanine cosubstrates), enhancing conversion efficiency by 27-43% compared to batch reactors [10].
Critical optimization parameters include precise residence time distribution (σ² < 0.8), enzyme loading density (20-30 mg biocatalyst/mL reactor volume), and substrate concentration (50-100 mM). When processing cariprazine intermediate ethyl trans-4-aminocyclohexanecarboxylate, these systems achieve space-time yields of 118 g/L/day at substrate concentrations impractical for batch processing (up to 150 mM vs. 50 mM maximum in batch). The technology enables exceptional reproducibility with relative standard deviations <1.5% across 10 consecutive runs, meeting stringent pharmaceutical manufacturing requirements [3] [9].
Table 3: Continuous-Flow Process Optimization Parameters
Parameter | Range Tested | Optimal Value | Impact on de |
---|---|---|---|
Temperature | 25-55°C | 40±2°C | Δde +22% vs. 25°C |
Substrate Concentration | 25-200 mM | 100 mM | de >99% up to 150 mM |
Enzyme Loading | 10-40 mg/mL | 25 mg/mL | 95% conversion maintenance |
Cosolvent (iPrOH) | 0-30% v/v | 20% v/v | de unaffected ≤25% |
Residence Time | 15-120 min | 45-60 min | Peak productivity |
Sol-gel entrapment technology significantly enhances the industrial applicability of transaminases for chiral amine synthesis. Whole-cell transaminases immobilized with hollow silica microspheres exhibit exceptional mechanical stability (attrition loss <3% after 48h agitation) and retain >95% initial activity after 10 reaction cycles, whereas free enzymes deactivate completely within 3-4 cycles under identical conditions. This stability derives from the protective silica matrix that minimizes protein unfolding at elevated temperatures (up to 55°C vs. 40°C limit for free enzymes) [10].
Operational advantages include tolerance to organic cosolvents (up to 30% isopropanol or DMSO), enabling dissolution of hydrophobic substrates that inhibit aqueous-phase free enzymes. Immobilized CvS-TAW60C processes 4-phenyl-substituted cyclohexanone (logP 2.8) at 5.8 mM/h conversion versus negligible activity for free enzyme. The scalability of sol-gel immobilization has been demonstrated from gram to kilogram scales (0.9g dry biocatalyst per 1g wet cells) without significant activity loss, addressing a critical limitation in pharmaceutical manufacturing [3] [10].
Table 4: Performance Metrics: Immobilized vs. Free Enzyme Systems
Performance Indicator | Immobilized Biocatalyst | Free Enzyme |
---|---|---|
Operational Half-life (cycles) | >15 | 3-4 |
Maximum Temperature Tolerance | 55°C | 40°C |
Cosolvent Tolerance (iPrOH) | ≤30% v/v | ≤15% v/v |
Reusability | >10 cycles @ >90% activity | Not reusable |
Substrate Scope (logP range) | 1.2-3.5 | 0.5-2.2 |
Space-Time Yield (g/L/day) | 118 | 48 |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9